NG,NG-Dimethylarginine dihydrochloride
Overview
Description
NG,NG-Dimethylarginine dihydrochloride (NGDMA) is a synthetic compound derived from the amino acid arginine. It is a common reagent used in a variety of biochemical and physiological studies. NGDMA has been studied extensively in the fields of neuroscience, biochemistry, and physiology for its ability to modulate cellular signaling pathways and its potential to be used as a therapeutic agent.
Scientific Research Applications
Protein Interaction Studies : NG,NG-dimethylarginine is used to study proteins containing this compound, which interact with RNA. This application is significant in understanding the role of these proteins in biological processes (Najbauer et al., 1993).
Methylation Studies : It plays a role in studying the methylation of arginine and lysine residues in proteins, particularly in rat brain and liver extracts. This is crucial for understanding post-translational modifications in proteins (Kakimoto, 1971).
Metabolic Research : NG,NG-dimethylarginine is used in metabolic studies, such as investigating novel metabolites and their distribution in tissues of rats (Ogawa et al., 1987).
Catabolism Studies in Animals : It has applications in studies focusing on the elimination of amino acids in rabbits, which provides insights into the metabolic pathways in different organisms (Mcdermott, 1976).
Protein Structure Analysis : NG,NG-dimethylarginine is identified in specific proteins, such as bovine basic A1 protein from myelin, offering a pathway to study the structure and function of these proteins (Brostoff et al., 1972).
Regulation of Nitric Oxide Synthesis : It is studied for its role in inhibiting nitric oxide synthase in adjacent cells, which is vital for understanding the regulation of nitric oxide synthesis by macrophages (Fickling et al., 1999).
Kidney Research : NG,NG-dimethylarginine enhances tubuloglomerular feedback response in rat kidneys, an important aspect for understanding kidney function and disease (Tojo et al., 1997).
Cardiovascular and Renal Health : Its accumulation is linked to hypertension and immune dysfunction in chronic renal failure, making it a significant marker in cardiovascular and renal health research (Leone et al., 1992).
Enzyme Metabolism : NG,NG-dimethylarginine plays a role in the metabolism of NG,NG-dimethyl-L-arginine, forming important biochemical compounds like L-citrulline and dimethylamine (Ogawa et al., 1989).
properties
IUPAC Name |
(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2.2ClH/c1-12(2)8(10)11-5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14);2*1H/t6-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLNVYJOPZWPJI-ILKKLZGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCCCC(C(=O)O)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=NCCC[C@@H](C(=O)O)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585129 | |
Record name | L-Ornithine, N5-[(dimethylamino)iminomethyl]-, hydrochloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NG,NG-Dimethylarginine dihydrochloride | |
CAS RN |
220805-22-1 | |
Record name | L-Ornithine, N5-[(dimethylamino)iminomethyl]-, hydrochloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.